4-Methyl-2-pyrrolidin-2-yl-thiazole dihydrochloride is a synthetic compound with the molecular formula and a molecular weight of 241.18 g/mol. This compound is classified under thiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound's structure features a thiazole ring fused with a pyrrolidine moiety, contributing to its unique chemical properties and potential therapeutic uses.
The synthesis of 4-Methyl-2-pyrrolidin-2-yl-thiazole dihydrochloride typically involves several key steps:
The reaction conditions typically require solvents like acetone or ethanol, and may involve heating to facilitate the cyclization and substitution processes. Reaction yields can vary based on the specific reagents and conditions used.
The molecular structure of 4-Methyl-2-pyrrolidin-2-yl-thiazole dihydrochloride can be represented by its InChI key: TWKUEOAYARXXKL-UHFFFAOYSA-N
. The compound features a thiazole ring (a five-membered ring containing sulfur and nitrogen) linked to a 4-methyl pyrrolidine group.
InChI=1S/C8H14Cl2N2S/c1-6-5-11-8(10-6)7-3-2-4-9-7;;/h5,7,9H,2-4H2,1H3;2*1H
4-Methyl-2-pyrrolidin-2-yl-thiazole dihydrochloride participates in various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or tailor it for specific applications.
The mechanism of action of 4-Methyl-2-pyrrolidin-2-yl-thiazole dihydrochloride involves its interaction with various biomolecules, particularly enzymes and proteins. The compound is known to bind to specific enzyme sites, leading to alterations in enzyme activity that can influence metabolic pathways. For instance, it may act as an inhibitor or activator depending on the target enzyme and cellular context.
4-Methyl-2-pyrrolidin-2-yl-thiazole dihydrochloride is characterized by:
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents. Its reactivity profile allows for various modifications that can enhance its pharmacological properties.
4-Methyl-2-pyrrolidin-2-yl-thiazole dihydrochloride has several scientific applications:
CAS No.: 13568-33-7
CAS No.:
CAS No.:
CAS No.: 1823362-29-3
CAS No.: